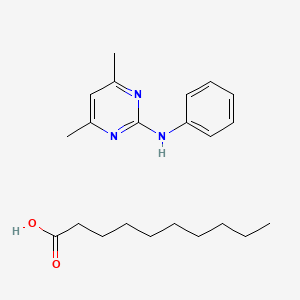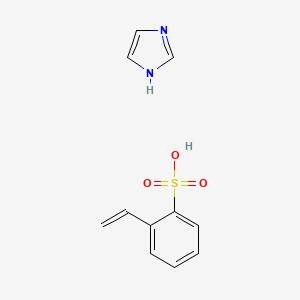![molecular formula C38H28N2S2 B12535544 5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine CAS No. 651329-38-3](/img/structure/B12535544.png)
5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine is a complex organic compound that features a combination of bithiophene and tetraphenylbenzene moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for various applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Vorbereitungsmethoden
The synthesis of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine typically involves multiple steps, starting with the preparation of the bithiophene and tetraphenylbenzene precursors. The bithiophene moiety can be synthesized through a series of bromination and stannylation reactions, while the tetraphenylbenzene component is prepared via Suzuki coupling reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents, to yield the desired compound.
Analyse Chemischer Reaktionen
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the bithiophene or tetraphenylbenzene moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in biosensors and other biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for electronic devices, such as OLEDs and OFETs, due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s ability to transport charge efficiently is attributed to the conjugated π-electron system present in the bithiophene and tetraphenylbenzene moieties. This allows for effective charge transfer and interaction with other molecules, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine include:
2,2’-Bithiophene: A simpler compound that serves as a precursor and has similar electronic properties.
2,2’5’,2’'-Terthiophene: Another thiophene-based compound with extended conjugation, used in similar applications.
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: A derivative used in the synthesis of more complex organic semiconductors.
The uniqueness of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine lies in its combination of bithiophene and tetraphenylbenzene moieties, which provide a balance of stability and electronic properties suitable for advanced material applications.
Eigenschaften
CAS-Nummer |
651329-38-3 |
|---|---|
Molekularformel |
C38H28N2S2 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetraphenyl-5-(5-thiophen-2-ylthiophen-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C38H28N2S2/c1-5-14-30(15-6-1)39(31-16-7-2-8-17-31)34-26-29(36-23-24-38(42-36)37-22-13-25-41-37)27-35(28-34)40(32-18-9-3-10-19-32)33-20-11-4-12-21-33/h1-28H |
InChI-Schlüssel |
JLHPQKNMYVQSDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=C(S4)C5=CC=CS5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)


![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)



![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
